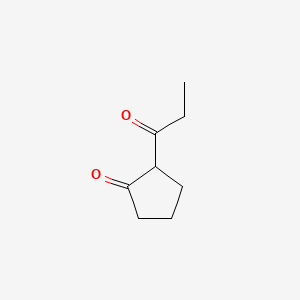
Cyclopentanone, 2-(1-oxopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-(1-oxopropyl)-, can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with propionic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the isomerization of cyclopentene oxide in the presence of a palladium catalyst. This reaction is carried out in a hydrogen atmosphere at elevated temperatures, resulting in the formation of cyclopentanone, 2-(1-oxopropyl)-, with high yield and selectivity .
Industrial Production Methods
Industrial production of cyclopentanone, 2-(1-oxopropyl)-, often involves the continuous flow preparation method. This method utilizes a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for efficient production with high purity and yield .
化学反应分析
Types of Reactions
Cyclopentanone, 2-(1-oxopropyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form carboxylic acids.
Reduction: Reduction of cyclopentanone, 2-(1-oxopropyl)-, can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentanone derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Cyclopentanone, 2-(1-oxopropyl)-, has several scientific research applications across various fields:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
作用机制
The mechanism of action of cyclopentanone, 2-(1-oxopropyl)-, involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context .
相似化合物的比较
Cyclopentanone, 2-(1-oxopropyl)-, can be compared with other similar compounds, such as:
Cyclopentanone: The parent compound, which lacks the oxopropyl group.
2-Methyl-5-(2-oxopropyl)cyclopentanone: A derivative with a methyl group at the fifth position.
2-Pentyl-cyclopentanone: A derivative with a pentyl group at the second position.
The uniqueness of cyclopentanone, 2-(1-oxopropyl)-, lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.
属性
CAS 编号 |
7391-48-2 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
2-propanoylcyclopentan-1-one |
InChI |
InChI=1S/C8H12O2/c1-2-7(9)6-4-3-5-8(6)10/h6H,2-5H2,1H3 |
InChI 键 |
LYGKNTGKONXCRZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1CCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


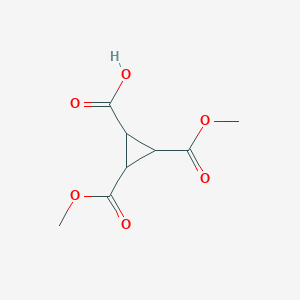
![3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B13512126.png)
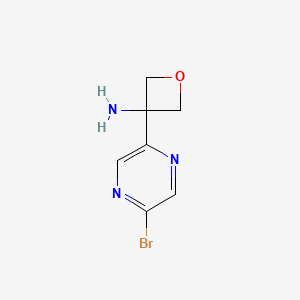
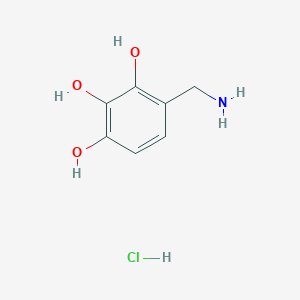
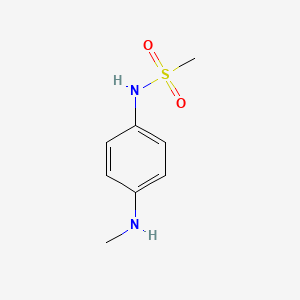
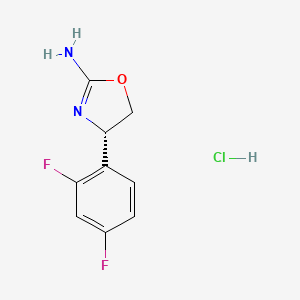
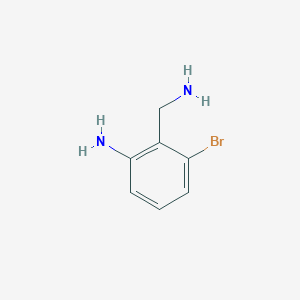
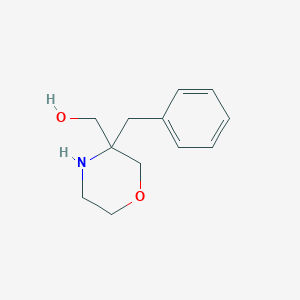
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanol](/img/structure/B13512172.png)
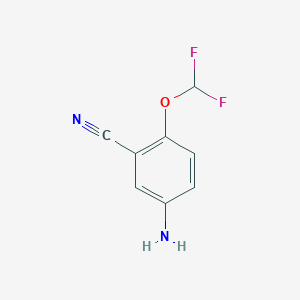
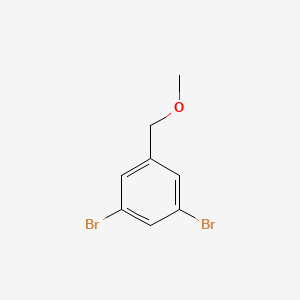
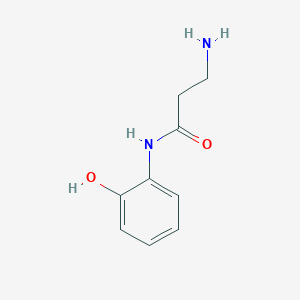
![(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13512194.png)

